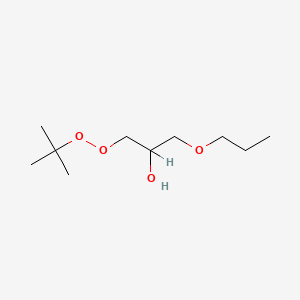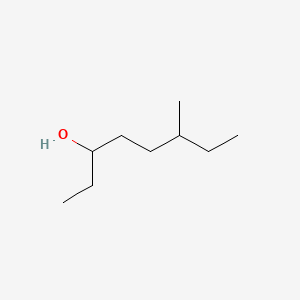
1,2,4-Trichloro-10H-phenothiazin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trichloro-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class Phenothiazines are heterocyclic compounds known for their diverse applications in medicine, agriculture, and industry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-10H-phenothiazin-3-OL typically involves the chlorination of phenothiazine derivatives. The process begins with the chlorination of phenothiazine at specific positions to introduce chlorine atoms. This is followed by the hydroxylation of the phenothiazine ring to introduce the hydroxyl group at the 3-position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like hydrogen peroxide or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 1,2,4-Trichloro-10H-phenothiazin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Chlorine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
1,2,4-Trichloro-10H-phenothiazin-3-OL has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including psychiatric disorders and infections.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2,4-Trichloro-10H-phenothiazin-3-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .
類似化合物との比較
Phenothiazine: The parent compound of 1,2,4-Trichloro-10H-phenothiazin-3-OL, known for its use in antipsychotic medications.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic drug.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness: this compound is unique due to the presence of three chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
51209-23-5 |
|---|---|
分子式 |
C12H6Cl3NOS |
分子量 |
318.6 g/mol |
IUPAC名 |
1,2,4-trichloro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H6Cl3NOS/c13-7-8(14)11(17)9(15)12-10(7)16-5-3-1-2-4-6(5)18-12/h1-4,16-17H |
InChIキー |
QYDMXEVVKLSMJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C(=C(C(=C3Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(1R)-2-oxocyclopentyl]acetate](/img/structure/B14662373.png)
![(2-Aminoethyl)[(4-methoxy-4-oxobut-2-en-2-yl)oxy]sulfanylidenephosphanium](/img/structure/B14662378.png)










![1-{[(Benzenesulfonyl)(dichloro)methyl]sulfanyl}azonane](/img/structure/B14662465.png)
